Heptyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
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Overview
Description
Heptyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C24H26BrNO2 and a molecular weight of 440.384 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate typically involves the reaction of 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid with heptyl alcohol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Heptyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoline ring.
Scientific Research Applications
Heptyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of heptyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
- Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
Uniqueness
Heptyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C24H26BrNO2 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
heptyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H26BrNO2/c1-3-4-5-6-7-14-28-24(27)21-16-23(18-10-8-17(2)9-11-18)26-22-13-12-19(25)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3 |
InChI Key |
OMTFFGPMJCAISY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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